N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide
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Overview
Description
“N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide” is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing nitrogen .
Synthesis Analysis
The synthesis of diazepanes can be achieved through several methods. One such method involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalysed cyclocondensation . Another method involves the synthesis of 1,4-diazepane cores from N-propargylamines .Scientific Research Applications
Medicinal Chemistry: Enhancing Drug Efficacy
“N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide” has shown potential in medicinal chemistry as an efflux pump inhibitor (EPI). This application is particularly relevant in combating antibiotic resistance. Studies have indicated that compounds like 1-benzyl-1,4-diazepane can reduce the efflux of resistance-nodulation-cell division pumps in bacteria such as Escherichia coli, thereby increasing the effectiveness of antibiotics .
Material Science: Nonlinear Optical Materials
In the field of material science, derivatives of N-benzyl-1,4-diazepane have been characterized for their second-order nonlinear optical (NLO) properties. These properties are crucial for the development of optical signal-processing devices, which are integral to advancements in telecommunications and information technology .
Industrial Applications: Chemical Synthesis
The compound’s structure, featuring a benzyl position, allows for various chemical reactions that are valuable in industrial synthesis. For instance, reactions at the benzylic position can include free radical bromination and nucleophilic substitution, which are foundational reactions in creating complex molecules for various industrial applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-14-15-6-2-1-3-7-15)20-11-5-10-19(12-13-20)16-8-4-9-16/h1-3,6-7,16H,4-5,8-14H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVXQNWTSZLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide |
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